molecular formula C9H13NO3 B1421546 (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 CAS No. 1219803-77-6

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

Cat. No.: B1421546
CAS No.: 1219803-77-6
M. Wt: 189.24 g/mol
InChI Key: UCTWMZQNUQWSLP-JQAOAMCHSA-N
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Description

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 is a deuterated isotopologue of epinephrine (adrenaline), a catecholamine hormone and neurotransmitter critical in the "fight-or-flight" response. The compound features deuterium substitutions at positions 2, 5, and 6 on the aromatic ring, as well as at the alpha and both beta positions of the ethylamine side chain (denoted as alpha,beta,beta-d6). Deuteration is often employed to enhance metabolic stability by slowing enzymatic degradation, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond .

Epinephrine primarily binds to alpha- and beta-adrenergic receptors, mediating vasoconstriction, bronchodilation, and increased cardiac output . The deuterated variant may retain these pharmacological properties but with nuanced differences in pharmacokinetics and receptor affinity due to isotopic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2H6]-Epinephrine involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of [2H6]-Epinephrine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high-pressure and high-temperature conditions required for the catalytic hydrogenation. The final product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

[2H6]-Epinephrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adrenochrome and other oxidation products.

    Reduction: Reduction reactions can convert [2H6]-Epinephrine to its corresponding dihydroxyphenyl derivatives.

    Substitution: The hydroxyl groups in [2H6]-Epinephrine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Adrenochrome and other quinone derivatives.

    Reduction: Dihydroxyphenyl derivatives.

    Substitution: Various acylated or sulfonated derivatives of [2H6]-Epinephrine.

Scientific Research Applications

Neuroinflammation and Neurodegenerative Diseases

Recent studies have highlighted the potential role of beta-adrenergic agonists, including epinephrine, in the treatment of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that epinephrine can suppress the formation of α-synuclein protein, which is associated with PD progression. In vivo studies demonstrated that epinephrine and similar agents could inhibit pro-inflammatory cytokines and promote dopaminergic neuron survival . This suggests that (+/-)-epinephrine-2,5,6,alpha,beta,beta-d6 could be a valuable tool for exploring neuroinflammatory pathways and developing therapeutic strategies for PD.

Asthma and Respiratory Conditions

Epinephrine is widely used as a bronchodilator in the management of asthma and other respiratory conditions. The compound acts on beta-adrenergic receptors to relax bronchial smooth muscle, thereby improving airflow . The deuterated form may provide insights into metabolic pathways and receptor interactions without the confounding effects of non-deuterated compounds.

LC-MS/MS Applications

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for monitoring epinephrine levels in biological samples such as urine and plasma. This application is critical for diagnostic testing and endocrinology . The use of deuterated standards enhances the accuracy and reliability of quantitative analyses by compensating for matrix effects and variability in ionization.

Parkinson's Disease Research

A pivotal study explored the impact of beta-adrenergic stimulation on neuroinflammation in models of PD. Researchers found that treatment with beta-agonists led to significant reductions in α-synuclein mRNA levels and protein abundance in neuronal cultures derived from PD patients . This study emphasizes the therapeutic potential of this compound in modulating neuroinflammatory responses.

Cardiovascular Applications

Epinephrine is also crucial in advanced cardiovascular life support (ACLS), particularly during cardiac arrest scenarios. It increases myocardial blood flow and supports blood pressure during resuscitation efforts . Investigating the pharmacokinetics of this compound can provide insights into its efficacy compared to traditional forms.

Summary Table of Applications

Application AreaKey Findings/UsesReferences
NeuroinflammationSuppresses α-synuclein formation; potential PD treatment
Asthma TreatmentBronchodilator effects; receptor interaction studies
Analytical ChemistryInternal standard for LC-MS/MS; enhances analysis accuracy
Cardiovascular ResuscitationIncreases blood flow during cardiac arrest

Mechanism of Action

[2H6]-Epinephrine exerts its effects by binding to adrenergic receptors, which are G-protein-coupled receptors found on the surface of various cells. The binding of [2H6]-Epinephrine to these receptors activates intracellular signaling pathways, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets are the alpha and beta adrenergic receptors, which mediate the compound’s effects on the cardiovascular and respiratory systems.

Comparison with Similar Compounds

Non-Deuterated Epinephrine (Adrenaline)

Structural Differences: The absence of deuterium in non-deuterated epinephrine results in faster metabolic breakdown via enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . Functional Differences:

  • Receptor Binding: Non-deuterated epinephrine exhibits balanced alpha- and beta-adrenergic receptor activation, causing vasoconstriction (alpha-1), increased heart rate (beta-1), and bronchodilation (beta-2) .
  • Metabolism : Rapidly metabolized, leading to a short duration of action (minutes), making it suitable for acute conditions like anaphylaxis .
  • Clinical Use : First-line treatment for anaphylaxis, cardiac arrest, and severe asthma .

Deuterated Advantage : (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6’s deuteration may delay metabolism, extending its therapeutic window, which could be advantageous in prolonged emergencies or research settings requiring stable tracer molecules .

Norepinephrine (Noradrenaline)

Structural Differences: Norepinephrine lacks a methyl group on the amine side chain, reducing its beta-2 receptor affinity compared to epinephrine . Functional Differences:

  • Receptor Selectivity : Predominantly activates alpha-1 and beta-1 receptors, causing potent vasoconstriction with minimal bronchodilation .
  • Metabolism : Similar degradation pathways but shorter half-life than deuterated epinephrine .

Comparison: The deuterated epinephrine variant may offer broader receptor activation (alpha and beta-2) with enhanced stability, bridging the gap between epinephrine’s versatility and norepinephrine’s vasopressor specificity .

Racemic Epinephrine (D,L-Epinephrine)

Structural Differences : Racemic epinephrine contains both D- and L-enantiomers, whereas the deuterated compound’s stereochemistry is unspecified but likely racemic (+/-) .
Functional Differences :

  • Receptor Activity: The L-enantiomer is biologically active, while the D-form is less potent.
  • Metabolism : Racemic mixtures are metabolized faster than deuterated forms due to the absence of stabilizing deuterium .

Deuterated Advantage : Enhanced metabolic stability could make the deuterated form more reliable in prolonged studies or therapeutic applications requiring sustained receptor modulation .

Phenylephrine :

  • Structure : Lacks catechol hydroxyl groups and beta-hydroxyl group, making it resistant to COMT .
  • Function: Pure alpha-1 agonist used for nasal decongestion and hypotension. No beta activity, unlike deuterated epinephrine .

Isoproterenol:

  • Structure: Non-selective beta agonist without alpha activity .
  • Function : Used for bradycardia and asthma but lacks vasoconstrictive effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Receptor Affinity Metabolism Rate Key Clinical Use
Non-deuterated Epinephrine Alpha-1, Beta-1/Beta-2 High Anaphylaxis, Cardiac Arrest
(+/-)-Epinephrine-d6 Alpha-1, Beta-1/Beta-2 Moderate Research, Prolonged Emergencies
Norepinephrine Alpha-1, Beta-1 High Hypotensive Shock
Phenylephrine Alpha-1 Low Nasal Decongestion
Isoproterenol Beta-1/Beta-2 Moderate Asthma, Bradycardia

Table 2: Isotopic Effects on Pharmacokinetics

Parameter Non-deuterated Epinephrine (+/-)-Epinephrine-d6
Half-life 2–3 minutes 5–10 minutes (estimated)
MAO/COMT Susceptibility High Reduced
Plasma Stability Low High

Biological Activity

(+/-)-Epinephrine, a key catecholamine, is integral to numerous physiological processes, acting primarily through adrenergic receptors. The compound (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 is a deuterated analog of epinephrine, which may exhibit altered pharmacokinetics and biological activity due to its isotopic labeling. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Epinephrine exerts its effects through binding to alpha (α) and beta (β) adrenergic receptors.

  • Alpha Receptors : Activation leads to vasoconstriction and increased peripheral resistance.
  • Beta-1 Receptors : Primarily located in the heart, their activation increases heart rate and myocardial contractility.
  • Beta-2 Receptors : Found in smooth muscles, their activation causes bronchodilation and vasodilation.

The unique isotopic labeling in this compound may influence its metabolism and receptor affinity compared to non-deuterated forms.

Biological Activity and Effects

The biological activity of epinephrine includes:

  • Cardiovascular Effects : Increases heart rate and blood pressure through β1-receptor stimulation. Research indicates that deuterated analogs may have prolonged effects due to slower metabolic degradation .
  • Respiratory Effects : Acts as a bronchodilator via β2-receptor activation. This is particularly beneficial in conditions like asthma .
  • Metabolic Effects : Increases blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver .

Research Findings

Recent studies have explored the potential therapeutic applications of epinephrine analogs:

  • Neuroinflammation : A study highlighted that β2-adrenergic agonists like epinephrine could suppress neuroinflammatory processes associated with Parkinson's disease. The findings suggest that epinephrine's anti-inflammatory properties may be beneficial in neurodegenerative disorders .
  • Cancer Biology : Research indicates that β-adrenergic signaling influences cancer cell behavior. Epinephrine can modulate tumor microenvironments by affecting angiogenesis and immune responses .
  • Cardiac Function : A study demonstrated that catecholamines are critical for maintaining cardiac output. The use of epinephrine in models showed significant modulation of cardiac-specific gene expression .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Asthma Management : In clinical settings, nebulized epinephrine has been shown to significantly reduce symptoms in patients with acute asthma exacerbations within 30 minutes post-treatment .
  • Anaphylaxis Treatment : Epinephrine remains the first-line treatment for anaphylaxis due to its rapid action on α and β receptors to counteract severe allergic reactions .

Comparative Data Table

Property(+/-)-Epinephrine(+/-)-Epinephrine-2,5,6,α,β,β-d6
Heart Rate IncreaseYesYes
BronchodilationYesYes
Metabolic EffectsYesPotentially altered
Duration of ActionShortProlonged due to deuteration
Anti-inflammatory EffectsModeratePotentially enhanced

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 with isotopic purity?

  • Methodological Answer : Synthesis requires deuterium incorporation at positions 2, 5, 6, α, and β. Use controlled reaction conditions (e.g., pH, temperature) to minimize isotopic scrambling. Analytical validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is essential to confirm deuterium retention . For reproducibility, document solvent purity, catalyst selection, and reaction kinetics in protocols .

Q. How do researchers validate the stability of deuterated epinephrine under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC with deuterium-specific detectors. Compare degradation profiles against non-deuterated epinephrine under stressors like light, heat, and oxidation. Statistical analysis (e.g., ANOVA) identifies significant differences in half-life, ensuring deuterium does not alter metabolic pathways .

Q. What analytical techniques are most reliable for quantifying (+/-)-Epinephrine-d6 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred. Optimize ionization parameters (e.g., ESI+ mode) to distinguish deuterated and non-deuterated forms. Validate limits of detection (LOD) and quantification (LOQ) using spiked plasma/serum samples .

Advanced Research Questions

Q. How can conflicting data on α- vs. β-receptor binding affinities of deuterated epinephrine be resolved?

  • Methodological Answer : Employ competitive radioligand binding assays with isolated receptor subtypes. Use nonlinear regression to calculate Ki values and compare confidence intervals. If contradictions persist, evaluate deuterium’s steric effects via molecular dynamics simulations .

Q. What experimental designs minimize confounding variables in pharmacokinetic studies of (+/-)-Epinephrine-d6?

  • Methodological Answer : Adopt a crossover design with washout periods to control inter-individual variability. Stratify participants by CYP2D6 metabolizer status (via genotyping) and use mixed-effects models to adjust for covariates like age and renal function .

Q. How should researchers address non-monotonic dose-response relationships observed in deuterated epinephrine studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to identify thresholds. Validate findings using orthogonal assays (e.g., cAMP accumulation for β-receptor activity). Report effect sizes with 95% CIs and discuss biological plausibility of hormetic responses .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing time-resolved pharmacodynamic data of (+/-)-Epinephrine-d6?

  • Methodological Answer : Use generalized additive models (GAMs) to capture nonlinear temporal trends. For multi-center studies, apply meta-analytic approaches (e.g., random-effects models) to harmonize data. Share raw datasets and analysis scripts via repositories like Zenodo .

Q. How can researchers ensure reproducibility in deuterated compound studies when replicating published protocols?

  • Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Publish step-by-step protocols with equipment specifications (e.g., NMR magnet strength) and negative controls. Use platforms like Protocols.io for version-controlled documentation .

Q. Ethical & Regulatory Compliance

Q. What ethical guidelines govern the use of deuterated epinephrine in human trials involving vulnerable populations?

  • Methodological Answer : Follow Declaration of Helsinki principles for informed consent and risk-benefit assessment. For pediatric or geriatric cohorts, include independent data monitoring committees (IDMCs) and predefine stopping rules for adverse events .

Properties

IUPAC Name

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-JQAOAMCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678682
Record name 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-77-6
Record name 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyladrenaline 2 is dissolved in about 10 ml of water and about 5 ml of 18% sulfuric acid (pH: about 5.5), about 50 mg of palladium-charcoal (10%) are added and the mixture is hydrogenated at about 60° C. under 2 bar of hydrogen pressure. It is then evaporated down to about half its volume, about 20 ml of methanol are added and the mixture is cooled. The crystalline product (adrenaline sulphate 3) is filtered off and dried.
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
10 mL
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Reaction Step One
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0 (± 1) mol
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5 mL
Type
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50 mg
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6
(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6
(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6
(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6
(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6
(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

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